molecular formula C13H14ClNO B14291105 1-[(Benzyloxy)methyl]pyridin-1-ium chloride CAS No. 112805-28-4

1-[(Benzyloxy)methyl]pyridin-1-ium chloride

Cat. No.: B14291105
CAS No.: 112805-28-4
M. Wt: 235.71 g/mol
InChI Key: KVMGCGSZZJXJHM-UHFFFAOYSA-M
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Description

1-[(Benzyloxy)methyl]pyridin-1-ium chloride is a quaternary ammonium salt derived from pyridine It is characterized by the presence of a benzyloxy group attached to the methyl group of the pyridinium ion

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[(Benzyloxy)methyl]pyridin-1-ium chloride can be synthesized through a quaternization reaction. The process involves the reaction of pyridine with benzyl chloride in the presence of a suitable solvent, such as acetonitrile or ethanol. The reaction is typically carried out at elevated temperatures to ensure complete conversion. The general reaction scheme is as follows:

C5H5N+C6H5CH2ClC5H5NCH2C6H5Cl\text{C}_5\text{H}_5\text{N} + \text{C}_6\text{H}_5\text{CH}_2\text{Cl} \rightarrow \text{C}_5\text{H}_5\text{NCH}_2\text{C}_6\text{H}_5\text{Cl} C5​H5​N+C6​H5​CH2​Cl→C5​H5​NCH2​C6​H5​Cl

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-[(Benzyloxy)methyl]pyridin-1-ium chloride undergoes various chemical reactions, including:

    Substitution Reactions: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding pyridinium salts with different oxidation states.

    Reduction Reactions: Reduction can lead to the formation of dihydropyridine derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium hydroxide or potassium carbonate in solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Major Products:

    Substitution Reactions: Products vary depending on the nucleophile used.

    Oxidation Reactions: Oxidized pyridinium salts.

    Reduction Reactions: Dihydropyridine derivatives.

Scientific Research Applications

1-[(Benzyloxy)methyl]pyridin-1-ium chloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of pyridinium-based ionic liquids.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-[(Benzyloxy)methyl]pyridin-1-ium chloride involves its interaction with cellular components. The compound can penetrate cell membranes and interact with nucleic acids and proteins, leading to alterations in cellular functions. The benzyloxy group enhances its lipophilicity, facilitating its entry into cells. The pyridinium ion can form ionic interactions with negatively charged biomolecules, affecting their activity.

Comparison with Similar Compounds

    1-Methylpyridin-1-ium chloride: Lacks the benzyloxy group, making it less lipophilic.

    1-Benzylpyridin-1-ium chloride: Similar structure but without the methylene bridge, affecting its reactivity.

    1-(2-Hydroxyethyl)pyridin-1-ium chloride: Contains a hydroxyethyl group instead of a benzyloxy group, altering its solubility and reactivity.

Uniqueness: 1-[(Benzyloxy)methyl]pyridin-1-ium chloride is unique due to the presence of the benzyloxy group, which enhances its lipophilicity and reactivity. This structural feature allows it to interact more effectively with biological membranes and targets, making it a valuable compound in various applications.

Properties

CAS No.

112805-28-4

Molecular Formula

C13H14ClNO

Molecular Weight

235.71 g/mol

IUPAC Name

1-(phenylmethoxymethyl)pyridin-1-ium;chloride

InChI

InChI=1S/C13H14NO.ClH/c1-3-7-13(8-4-1)11-15-12-14-9-5-2-6-10-14;/h1-10H,11-12H2;1H/q+1;/p-1

InChI Key

KVMGCGSZZJXJHM-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)COC[N+]2=CC=CC=C2.[Cl-]

Origin of Product

United States

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